Bienvenue dans la boutique en ligne BenchChem!

2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide

Medicinal Chemistry Scaffold Hopping Carbonic Anhydrase

2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide (CAS 1114597-89-5; MF: C₇H₁₀N₂O₂S₂; MW: 218.30 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-e][1,2]thiazine 1,1-dioxide class. It features a fused thiophene-thiazine bicyclic core with a sulfone (1,1-dioxide) at position 1, an N2-methyl substituent, and a primary amine at the 4-position on a partially saturated 3,4-dihydro ring.

Molecular Formula C7H10N2O2S2
Molecular Weight 218.3 g/mol
CAS No. 1114597-89-5
Cat. No. B1328221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide
CAS1114597-89-5
Molecular FormulaC7H10N2O2S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(S1(=O)=O)C=CS2)N
InChIInChI=1S/C7H10N2O2S2/c1-9-4-5(8)7-6(2-3-12-7)13(9,10)11/h2-3,5H,4,8H2,1H3
InChIKeyGRULYHJHDYQEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide (CAS 1114597-89-5): Structural Identity and Sourcing Baseline for Procurement Evaluation


2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide (CAS 1114597-89-5; MF: C₇H₁₀N₂O₂S₂; MW: 218.30 g/mol) is a heterocyclic small molecule belonging to the thieno[2,3-e][1,2]thiazine 1,1-dioxide class . It features a fused thiophene-thiazine bicyclic core with a sulfone (1,1-dioxide) at position 1, an N2-methyl substituent, and a primary amine at the 4-position on a partially saturated 3,4-dihydro ring . The compound is supplied as an AldrichCPR unique chemical by Sigma-Aldrich for early discovery research, is stocked by ChemBridge Corporation (Catalog No. 4033308), and is available from multiple international vendors including AKSci, Alfa Chemistry, and Fujifilm Wako . Typical commercial purity is 95% . This compound occupies a distinct structural niche: it shares the thieno[2,3-e] fusion pattern of the oxicam NSAID class (e.g., tenoxicam) but replaces the 4-hydroxy/3-carboxamide pharmacophore with a conformationally restricted primary amine motif possessing zero rotatable bonds, creating fundamentally different hydrogen-bonding capacity, reactivity, and potential target engagement profiles .

Why Generic Substitution of 2-Methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide Is Not Supported by Structural or Pharmacological Evidence


Generic substitution among thienothiazine 1,1-dioxides is precluded by the profound divergence in biological target space dictated by ring fusion geometry, 4-position functionality, and oxidation state. The thieno[2,3-e] fusion pattern defines a fundamentally different spatial presentation of hydrogen-bonding features compared to the thieno[3,2-e] series: the former scaffolds the oxicam NSAID pharmacophore (COX-1/COX-2 inhibition), while the latter underlies carbonic anhydrase II/IV inhibitors such as brinzolamide with Ki values below 0.5 nM for hCAII . Within the [2,3-e] series, the 4-substituent is the critical determinant of biological activity: the 4-hydroxy-3-carboxamide motif of tenoxicam confers COX-1 inhibition (IC₅₀ ≈ 20 nM) , whereas the 4-amine motif of the target compound eliminates this pharmacophore entirely, creating a primary amine nucleophile with distinct reactivity for covalent probe design, fragment elaboration, or scaffold-hopping campaigns. The 4-chloro (CAS 1114597-40-8, MW 237.7) and 4-hydroxyimino (CAS 1030422-56-0, MW 232.28) analogs each present different leaving-group potential and H-bond acceptor profiles, while the N-methyl analog (CAS 1257854-92-4) eliminates the free primary amine. None of these analogs can be interchanged without altering the core scientific question under investigation .

Product-Specific Quantitative Differentiation Evidence for CAS 1114597-89-5: Head-to-Head and Cross-Study Comparator Analysis


Regioisomeric Scaffold Identity: Thieno[2,3-e] vs. Thieno[3,2-e] Fusion Defines Divergent Biological Target Space

The target compound bears the thieno[2,3-e][1,2]thiazine scaffold, which is the core of the oxicam NSAID class (tenoxicam, lornoxicam). This scaffold differs from the thieno[3,2-e] series prevalent among carbonic anhydrase inhibitors (brinzolamide and analogs). In a landmark comparative study by Chen et al. (2000), compounds from both regioisomeric series were evaluated as carbonic anhydrase inhibitors. All compounds in both series showed potent hCAII inhibition (Ki < 0.5 nM), but the [2,3-e] series demonstrated distinct isozyme selectivity profiles: for recombinant hCAIV, the [2,3-e] sulfonamide compounds exhibited IC₅₀ values ranging from 4.25 to 73.6 nM, whereas several [3,2-e] analogs showed different potency ranges . While the target compound lacks the 6-sulfonamide moiety required for CA inhibition, the scaffold geometry itself dictates the spatial orientation of any appended pharmacophoric elements. The [2,3-e] fusion places the thiophene sulfur in a different vector relative to the thiazine ring compared with the [3,2-e] series, altering the electrostatic potential surface and molecular recognition properties .

Medicinal Chemistry Scaffold Hopping Carbonic Anhydrase NSAID Pharmacology

4-Position Primary Amine vs. 4-Hydroxy Substituent: Elimination of the Oxicam NSAID Pharmacophore and Creation of a Nucleophilic Derivatization Handle

The target compound features a free primary amine (-NH₂) at the 4-position of the 3,4-dihydro ring, which fundamentally distinguishes it from tenoxicam (4-hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e][1,2]thiazine-3-carboxamide 1,1-dioxide) . Tenoxicam's 4-hydroxy group participates in an enolic acid tautomeric system with the 3-carboxamide, forming the chelated metal-binding pharmacophore responsible for COX inhibition (COX-1 IC₅₀ ≈ 20 nM; COX-2 IC₅₀ ≈ 322 nM; COX-2/COX-1 ratio = 1.34) . The target compound eliminates the 3-carboxamide entirely and replaces the 4-hydroxy with a primary amine, abolishing this pharmacophore. Quantitatively, this substitution changes the hydrogen-bond donor count from 2 (tenoxicam: 4-OH + amide NH) to 1 (target: 4-NH₂ only), reduces the hydrogen-bond acceptor count from 6 to 4, and reduces the topological polar surface area from approximately 100 Ų (tenoxicam) to 40.5 Ų (target) . The primary amine (pKa conjugate acid estimated ≈ 8–10) provides a nucleophilic site amenable to amide bond formation, sulfonamide synthesis, reductive amination, or urea formation—chemistry inaccessible to the 4-hydroxy analog .

Fragment-Based Drug Discovery Covalent Inhibitor Design Prodrug Synthesis Chemical Biology

Conformational Restriction: Zero Rotatable Bonds as a Determinant of Ligand Efficiency and Binding Entropy

The target compound (CAS 1114597-89-5) possesses exactly zero rotatable bonds as confirmed by its SMILES structure (CN1CC(C2=C(S1(=O)=O)C=CS2)N) and InChI analysis . This complete conformational restriction arises from the fused thiophene-thiazine bicyclic system combined with the 3,4-dihydro saturation and the N2-methyl substituent. By contrast, tenoxicam contains 2 rotatable bonds (3-carboxamide linkage and N-pyridyl rotation), brinzolamide contains 7 rotatable bonds (flexible 3-methoxypropyl and ethylamino side chains), and the 4-chloro analog (CAS 1114597-40-8) also has zero rotatable bonds but lacks the hydrogen-bond donor capacity of the primary amine . Conformational pre-organization reduces the entropic penalty upon target binding and typically improves ligand efficiency metrics: for a compound of MW 218.30 with zero rotatable bonds, the theoretical maximum ligand efficiency (LE) per heavy atom (19 heavy atoms) can approach 0.5–0.7 kcal/mol per heavy atom for a high-affinity binder, compared with more flexible analogs where conformational entropy losses erode binding free energy . The combination of zero rotatable bonds and a primary amine makes this compound a geometrically rigid, polar fragment suitable for structure-based design campaigns where precise vector control of the amine is required.

Fragment-Based Drug Discovery Ligand Efficiency Conformational Analysis Computational Chemistry

Physicochemical Property Differentiation: Solubility, Density, and Thermal Stability vs. Closest 4-Substituted Analogs

Computed physicochemical properties for the target compound (CAS 1114597-89-5) and its closest commercially available 4-substituted analogs are available from EPA T.E.S.T. and EPI Suite estimations compiled by ChemChart . The target compound has an estimated water solubility of 1,145.86 mg/L (EPA T.E.S.T.) or 129,210 mg/L (EPI Suite), a density of 1.4 g/cm³, a boiling point of 266.61 °C (EPA T.E.S.T.), and a melting point of 142.74 °C (EPI Suite) . The 4-chloro analog (CAS 1114597-40-8, MW 237.7) has a higher molecular weight (+19.4 g/mol) and lacks the hydrogen-bond donor of the primary amine, predicting lower aqueous solubility and different solid-state handling properties. The 4-hydroxyimino analog (CAS 1030422-56-0, MW 232.28) introduces an additional oxygen atom (+14.0 g/mol vs. target) and an oxime H-bond donor/acceptor system, altering both solubility and chemical stability profiles . The N-methyl analog (CAS 1257854-92-4) is supplied as the hydrochloride salt (MW 268.8), introducing a counterion that significantly modifies solubility and hygroscopicity relative to the free base target compound . The target compound is classified as Acute Tox. 3 Oral (H301, Danger) with Storage Class 6.1C (combustible, acute toxic Cat. 3), which is consistent across this analog series and relevant for laboratory handling and procurement logistics .

Pre-formulation Analytical Chemistry Compound Management Solubility Assessment

Thienothiazine Class-Level Biological Potential: BChE Inhibition, MDR Modulation, and Anti-Inflammatory Activity as Screening Context

The thienothiazine class has demonstrated quantifiable biological activity in three therapeutically relevant areas, establishing the screening context for novel analogs including the target compound. (1) Butyrylcholinesterase (BChE) inhibition: Karlsson et al. (2012) evaluated 45 thienothiazines for BChE inhibitory activity; the most potent compound (3f) displayed an IC₅₀ of 0.51 ± 0.07 μM against human BChE with mixed-type inhibition kinetics, and six compounds were identified as potent and selective inhibitors of equine BChE hydrolase activity . (2) Multidrug resistance (MDR) modulation: Chiba et al. (2002) demonstrated that thienothiazines inhibit P-glycoprotein (P-gp), the efflux transporter responsible for multidrug resistance in tumor cells; highest activity was observed for analogs bearing homoveratryl side chains, establishing the scaffold's compatibility with MDR reversal pharmacology . (3) Anti-inflammatory activity: The [2,3-e] thienothiazine scaffold (tenoxicam series) is clinically validated for COX-1/COX-2 inhibition and anti-inflammatory efficacy . The target compound, while lacking the oxicam pharmacophore, shares the core scaffold geometry and may engage distinct targets within these biological pathways. Importantly, the target compound has no published target-specific activity data and must be considered an unexplored chemical probe within these class-level biological contexts.

Butyrylcholinesterase Alzheimer's Disease Multidrug Resistance P-Glycoprotein Anti-inflammatory Screening

Commercial Availability and Procurement-Ready Status: Multi-Vendor Sourcing with Consistent 95% Purity Specification

The target compound is commercially stocked by multiple independent vendors with consistent specifications, enabling competitive procurement. Sigma-Aldrich offers the compound as CDS023715 (AldrichCPR collection, solid form, 100 mg at $107.00) . ChemBridge Corporation lists it as Catalog No. 4033308 . AKSci supplies it as Catalog No. 8796AC at 95% purity . Additional vendors include Alfa Chemistry (ACM1114597895), Fujifilm Wako (Matrix Scientific source), Combi-Blocks (HA-5638 as HCl salt), and MolCore (NLT 98% purity) . By comparison, the 4-chloro analog (CAS 1114597-40-8) is available from fewer vendors (primarily BenchChem and EvitaChem), and the 4-hydroxyimino analog (CAS 1030422-56-0) has similarly limited sourcing. The N-methyl analog (CAS 1257854-92-4) is exclusively supplied as the hydrochloride salt, which may introduce counterion compatibility issues in certain assay formats . The target compound's multi-vendor availability and consistent 95% purity specification reduce supply chain risk and enable competitive pricing for bulk procurement.

Compound Procurement Screening Library Vendor Comparison Supply Chain

Best Research and Industrial Application Scenarios for CAS 1114597-89-5 Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): Use as a Conformationally Restricted Primary Amine Fragment for Library Design

The target compound's combination of zero rotatable bonds, MW 218.30 (compliant with the Rule of Three for fragment screening), a free primary amine, and the [2,3-e] scaffold geometry makes it an ideal fragment for covalent or non-covalent library design. Unlike the 4-chloro analog (electrophilic, reactive) or the 4-hydroxyimino analog (oxime tautomerism), the primary amine provides a single, well-defined nucleophilic vector for parallel derivatization via amide coupling, sulfonamide formation, or reductive amination . The conformational rigidity ensures that SAR from derivatization campaigns is interpretable: any change in activity can be attributed to the appended group rather than conformational sampling effects. The compound's physicochemical profile (water solubility >1 mg/mL, moderate predicted logP) is compatible with biochemical and biophysical screening formats including SPR, ITC, and NMR-based fragment screening . Note: the compound has no published fragment screening data; its suitability for FBDD is based on structural and physicochemical criteria rather than demonstrated screening performance .

Covalent Chemical Probe Development: Exploiting the Primary Amine as a Warhead Attachment Point

The 4-NH₂ group of the target compound serves as a synthetically accessible attachment point for electrophilic warheads (e.g., acrylamide, chloroacetamide, vinyl sulfonamide) to create covalent chemical probes targeting cysteine or lysine residues in proteins of interest. This is a capability not available with the 4-hydroxy (tenoxicam series), 4-chloro, or 4-hydroxyimino analogs, where the 4-position lacks a primary amine nucleophile . The rigid scaffold ensures that the warhead orientation is fixed relative to the core, which is critical for structure-based covalent inhibitor design where pre-organization of the reactive group determines target selectivity . The compound's low molecular weight (218.30) allows significant scope for warhead and linker addition while remaining within drug-like physicochemical space (MW < 500) . This application is supported by the multi-vendor availability of the compound in free base form, which avoids the counterion complications associated with the HCl salt of the N-methyl analog .

Thienothiazine Scaffold-Hopping and SAR Expansion: Exploring [2,3-e] vs. [3,2-e] Target Selectivity

For research programs investigating the biological target space of thienothiazine chemotypes, the target compound provides access to the [2,3-e] scaffold geometry in a form that is structurally distinct from the oxicam NSAIDs and the 6-sulfonamide carbonic anhydrase inhibitors . The compound can serve as a core scaffold for systematic SAR exploration where the 4-amine is elaborated with diverse substituents to probe target engagement across the BChE, P-gp, or novel target space suggested by thienothiazine class-level biological activity . The thieno[2,3-e] fusion pattern is underrepresented in commercial screening libraries compared with the [3,2-e] series, making this compound a valuable addition to diversity-oriented screening collections targeting novel chemical space . Researchers should be aware that no target-specific activity data exist for this compound, and it should be employed as a exploratory scaffold rather than a biologically pre-validated lead .

Analytical Reference Standard and Synthetic Intermediate for Thienothiazine Derivative Synthesis

The compound's well-defined structure (characterized by InChI Key GRULYHJHDYQEGQ-UHFFFAOYSA-N, SMILES, and MDL Number MFCD12027043), coupled with its commercial availability from multiple vendors at ≥95% purity, supports its use as an analytical reference standard for LC-MS, HPLC, and NMR method development . As a synthetic intermediate, the 4-amine serves as a diversification point for the synthesis of novel thieno[2,3-e][1,2]thiazine derivatives that are not commercially available, including amides, sulfonamides, ureas, and Schiff bases . The compound's stability as a solid (Storage Class 6.1C, melting point ~143 °C predicted) and defined hazard profile (Acute Tox. 3 Oral, H301) ensure that appropriate handling protocols can be established for laboratory-scale synthesis . The availability of the HCl salt form (CAS 1158261-16-5, Combi-Blocks HA-5638) provides an alternative for reactions requiring increased aqueous solubility or acid-stable conditions .

Quote Request

Request a Quote for 2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-amine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.